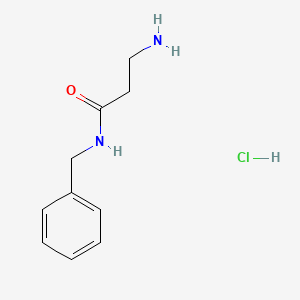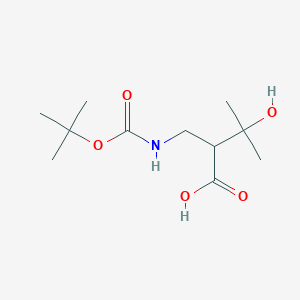
6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide
Overview
Description
6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C11H15BrN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for 6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide is 1S/C11H15BrN2O/c1-11(2,3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) . This indicates the presence of a bromine atom on the 6th carbon of the pyridine ring, a carboxamide group on the 3rd carbon, and a 2,2-dimethylpropyl group attached to the nitrogen of the carboxamide group.Physical And Chemical Properties Analysis
The molecular weight of 6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide is 271.16 . The melting point ranges from 100 to 102 degrees Celsius .Scientific Research Applications
Chemical Synthesis
“6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide” is a chemical compound with the molecular formula C11H15BrN2O . It is used as a building block in the formation of C−N bond by various cross-coupling reactions .
Pharmacophores
Aminopyridines, such as “6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide”, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis of N-(pyridin-2-yl)amides
This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines . N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
Under different reaction conditions, “6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide” can be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These compounds have also been found to have varied medicinal applications .
Life Science Research
This compound is used in life science research solutions, products, and resources . It can help equip your life sciences lab with the products, equipment, and supplies you need – whether you work in cell biology, genomics, proteomics, or other fields .
Agonists for GPR35
Although not directly related to “6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide”, it’s worth noting that similar compounds, such as “6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide” derivatives, have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds have been optimized to achieve nanomolar potency.
Safety and Hazards
properties
IUPAC Name |
6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-11(2,3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHOFMAKWSCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1524258.png)





![N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine](/img/structure/B1524269.png)






